Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate
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Overview
Description
Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate is a complex organosilicon compound that contains a three-membered oxirane ring and ester functionalities. This compound is notable for its unique structure, which includes both silicon and oxygen atoms, making it a versatile molecule in various chemical applications .
Preparation Methods
The synthesis of Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate involves multiple steps. One common method includes the reaction of 3-(ethoxy(dimethyl)silyl)propyl alcohol with oxirane-2,3-dicarboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of biomaterials.
Medicine: Its potential as a drug delivery agent is being explored due to its ability to form stable complexes with various drugs.
Industry: It is used in coatings and adhesives to improve the durability and performance of materials.
Mechanism of Action
The mechanism of action of Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate involves its ability to form stable bonds with other molecules through its silicon and oxygen atoms. This interaction can lead to the formation of strong, durable materials. The oxirane ring can undergo ring-opening reactions, which are crucial for its reactivity and functionality in various applications .
Comparison with Similar Compounds
Similar compounds to Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate include:
Bis[3-(trimethoxysilyl)propyl]amine: Used as a coupling agent in hybrid materials.
Dimethyl oxirane-2,3-dicarboxylate: Contains an oxirane ring and ester functionalities, similar to the target compound.
What sets this compound apart is its unique combination of silicon and oxygen atoms, which provides enhanced reactivity and versatility in various applications.
Properties
CAS No. |
90161-35-6 |
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Molecular Formula |
C18H36O7Si2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
bis[3-[ethoxy(dimethyl)silyl]propyl] oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C18H36O7Si2/c1-7-23-26(3,4)13-9-11-21-17(19)15-16(25-15)18(20)22-12-10-14-27(5,6)24-8-2/h15-16H,7-14H2,1-6H3 |
InChI Key |
HJEUUCYVIRGQGT-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)CCCOC(=O)C1C(O1)C(=O)OCCC[Si](C)(C)OCC |
Origin of Product |
United States |
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